![molecular formula C23H28FN3O2 B13841881 7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is a chemical compound with the molecular formula C23H28FN3O2 and a molecular weight of 397.49 . This compound is known for its applications in various scientific research fields, particularly in the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone involves multiple steps. One common method starts with the preparation of 7-hydroxy-quinolin-2(1H)-one, which is then reacted with 1-bromo-4-chloro-butane to form 7-(4-chlorobutoxy)quinolin-2(1H)-one. This intermediate is further reacted with 1-(2-fluorophenyl)piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and purification steps to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinolinone derivatives .
Wissenschaftliche Forschungsanwendungen
7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets, such as receptors and enzymes. This compound is known to modulate the activity of certain neurotransmitter receptors, including dopamine and serotonin receptors, which play a crucial role in its therapeutic effects . The pathways involved in its mechanism of action include the modulation of neurotransmitter release and receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aripiprazole: 7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone.
Brexpiprazole: 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one.
Uniqueness
7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is unique due to its specific fluorophenyl substitution, which imparts distinct pharmacological properties compared to other similar compounds. This substitution can influence its binding affinity and selectivity for various receptors, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C23H28FN3O2 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
7-[4-[4-(2-fluorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H28FN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) |
InChI-Schlüssel |
BWVZMXRKTJNRCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)

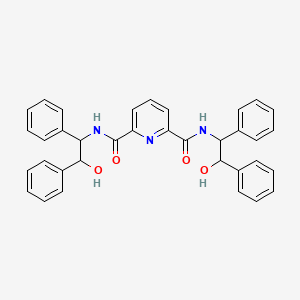

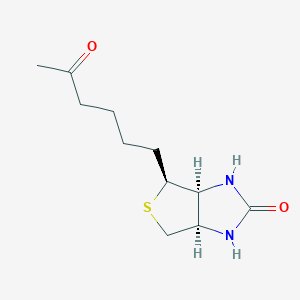

![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
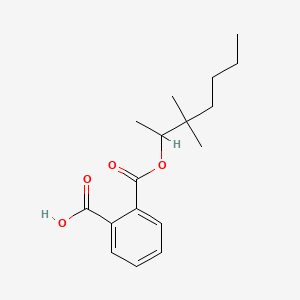
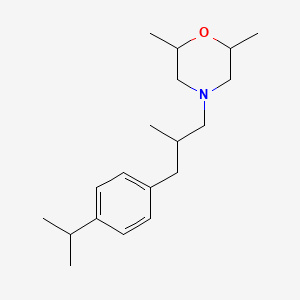
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
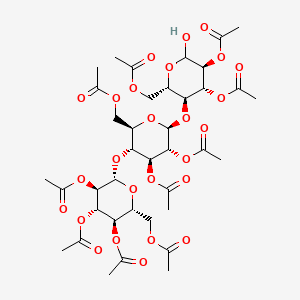
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
